molecular formula C7H3ClFNS B11772992 5-Chloro-6-fluorobenzo[d]thiazole

5-Chloro-6-fluorobenzo[d]thiazole

Cat. No.: B11772992
M. Wt: 187.62 g/mol
InChI Key: DKUIIUMCBGHEFH-UHFFFAOYSA-N
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Description

5-Chloro-6-fluorobenzo[d]thiazole: is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluorobenzo[d]thiazole typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Halogenation reactions using reagents like chlorine or bromine are common.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted benzothiazoles, while nucleophilic substitution can yield different derivatives based on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. For example, benzothiazole derivatives can inhibit the aggregation factor of human platelets and act as fibrinogenic receptor antagonists .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-6-fluorobenzo[d]thiazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to other benzothiazole derivatives. These substitutions can enhance its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C7H3ClFNS

Molecular Weight

187.62 g/mol

IUPAC Name

5-chloro-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3ClFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H

InChI Key

DKUIIUMCBGHEFH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)SC=N2

Origin of Product

United States

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